molecular formula C12H10ClN3 B8581854 4-[(E)-(4-Chlorophenyl)diazenyl]aniline CAS No. 2298-16-0

4-[(E)-(4-Chlorophenyl)diazenyl]aniline

Cat. No.: B8581854
CAS No.: 2298-16-0
M. Wt: 231.68 g/mol
InChI Key: ZLPGRYNWNGGMFD-UHFFFAOYSA-N
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Description

4-[(E)-(4-Chlorophenyl)diazenyl]aniline is an azo compound characterized by a diazenyl (–N=N–) group bridging a 4-chlorophenyl ring and an aniline moiety. Its molecular structure (C₁₂H₁₀ClN₃) enables diverse applications in materials science, organic synthesis, and photoresponsive systems . The compound is synthesized via diazo coupling reactions, often starting from 4-chloroaniline derivatives, with yields varying based on substituent effects and reaction conditions .

Scientific Research Applications

Organic Synthesis and Dye Technology

One of the primary applications of 4-[(E)-(4-Chlorophenyl)diazenyl]aniline is in the synthesis of azo dyes. Azo compounds are characterized by the presence of a diazo group (N=N-N=N-), which imparts vivid colors to textiles and other materials. The compound serves as a precursor for various azo dyes, which are widely used in the textile industry due to their stability and vibrant hues.

The compound has also been investigated for its potential anticancer properties. A study focused on synthesizing derivatives of halophenyl diazenyl compounds demonstrated that certain derivatives exhibited significant cytotoxicity against nasopharyngeal cancer cell lines .

Case Study: Anticancer Activity

In this research, 4-[(E)-(Fluorophenyl)diazenyl]phenol was noted for its high anticancer activity against NPC HK-1 cell lines when compared to other synthesized compounds. This suggests that modifications to the diazenyl structure can enhance biological activity .

Compound Activity Against NPC HK-1 (%) Cytotoxicity Level
4-[(E)-(Fluorophenyl)diazenyl]phenolHighLow
Aspirin derivative with diazenyl groupModerateModerate

This indicates the potential for developing new anticancer agents based on the diazenyl structure.

Biological Safety and Environmental Impact

Research into the environmental impact of azo dyes has led to a focus on green chemistry approaches for their synthesis. The use of safer, eco-friendly methods is crucial due to concerns about the toxicity associated with traditional azo dye production methods. A recent study emphasized using mild acidic agents for azo dye synthesis, which minimizes environmental hazards while maintaining high yields .

Synthesis Method Comparison

Method Yield (%) Environmental Impact
Traditional azo dye synthesisVariableHigh
Green synthesis with saccharin84-90Low

The green synthesis method not only improves safety but also enhances sustainability in chemical processes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(E)-(4-Chlorophenyl)diazenyl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically starts with diazotization of 4-chloroaniline followed by coupling with aniline derivatives. Key factors affecting yield include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring reduce steric hindrance but may lower yields due to competing side reactions. For example, a 26% yield was reported for (E)-4-((4-chlorophenyl)diazenyl)-2,5-dimethoxyaniline using flash column chromatography .
  • Purification : Flash column chromatography is critical for isolating pure products, especially when methoxy or halogen substituents are present .
  • Temperature control : Diazotization at 0–5°C minimizes decomposition of intermediates .

Table 1: Comparative Synthesis Yields

Substituent(s)YieldPurification MethodReference
4-Cl, 2,5-dimethoxy26%Flash column
4-Cl (pyrazole-based)90%Recrystallization
Long alkyl chains (C9–C14)81–90%Solvent extraction

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • FTIR : The N=N stretching vibration appears at 1604–1451 cm⁻¹, while aromatic C-H stretches occur at 3050–3010 cm⁻¹ .
  • NMR : In 1H^1H-NMR, the aromatic protons adjacent to the diazenyl group show deshielding (δ 7.5–8.2 ppm). Methoxy substituents resonate at δ 3.8–3.9 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns indicating loss of Cl or substituent groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for diazenyl compounds be resolved?

Methodological Answer: Discrepancies in N=N bond FTIR peaks (e.g., 1451–1604 cm⁻¹ vs. 1500–1580 cm⁻¹ in other studies) arise from:

  • Conjugation effects : Electron-donating substituents (e.g., methoxy) reduce N=N bond order, lowering absorption frequencies .
  • Sample state : Solid-state vs. solution-phase IR measurements may shift peaks due to crystallinity or solvent interactions .
  • Validation : Cross-reference with 1H^1H-NMR coupling constants (e.g., J = 8–10 Hz for trans-diazenyl protons) to confirm structural assignments .

Q. What strategies improve the application of this compound in functional materials?

Methodological Answer:

  • Liquid Crystals : Introduce alkyloxy chains (e.g., C9–C14) to enhance mesomorphic behavior. Melting points (124–130°C) and phase transitions are characterized via differential scanning calorimetry (DSC) .
  • Optical Imaging : Coordinate with lanthanide ions (e.g., Eu³⁺) to exploit near-infrared emission. Monitor ligand-to-metal charge transfer via UV-Vis and luminescence spectroscopy .
  • Polymer Nanocomposites : Modify bentonite clay by intercalating diazenyl derivatives. Use X-ray diffraction (XRD) to confirm layer spacing changes .

Table 2: Key Properties for Material Applications

ApplicationFunctional Group AddedKey Characterization TechniqueReference
Liquid CrystalsAlkyloxy chains (C9–C14)DSC, Polarized Optical Microscopy
Optical ProbesLanthanide complexesLuminescence Spectroscopy
NanocompositesAmmonium modificationsXRD, FTIR

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 2,5-dimethoxy) hinder Suzuki-Miyaura coupling. Use Pd catalysts with large ligands (e.g., XPhos) to improve efficiency .
  • Electronic Effects : The electron-withdrawing Cl group activates the diazenyl moiety for nucleophilic substitution. Monitor reaction progress via TLC and 13C^{13}C-NMR to detect intermediate formation .

Q. What safety protocols are essential when handling diazenyl aniline derivatives?

Methodological Answer:

  • Toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as aromatic amines are potential carcinogens .
  • Waste Disposal : Quench reactive intermediates (e.g., diazonium salts) with urea before disposal to prevent explosive hazards .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., –OCH₃) increase yields due to enhanced resonance stabilization of intermediates .
  • Electron-withdrawing groups (e.g., –Cl, –Br) reduce yields, likely due to steric hindrance or reduced electron density at the coupling site .

Physical and Spectral Properties

Substituents influence melting points, solubility, and spectroscopic signatures:

Compound Name Melting Point (°C) IR (N=N stretch, cm⁻¹) NMR Shifts (¹H/¹³C) Source Evidence
4-[(4-Chlorophenyl)diazenyl]aniline Not reported 3050–3010 δ 7.8–6.8 (aromatic protons) [1, 2]
4-[(4-Hydroxyphenyl)diazenyl]phenol (A-3H) 154–156 3280 (–OH), 1600 (C=C) δ 10.2 (–OH) [6]
4-[(4-Methoxyphenyl)diazenyl]aniline Not reported 1604 (C=N) δ 3.8 (–OCH₃) [7]
4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline Not reported δ 3.9 (–OCH₃) [17]

Key Observations :

  • Hydroxyl substituents (e.g., A-3H) exhibit strong hydrogen bonding, elevating melting points .
  • Methoxy groups introduce distinct NMR signals (δ ~3.8–3.9 ppm) and IR peaks for C–O stretches .

Material Science

  • 4-[(4-Chlorophenyl)diazenyl]aniline : Used in Langmuir-Blodgett (LB) films for photoresponsive devices. Its planar structure facilitates H-aggregation, enhancing photoconductivity .
  • 4-[(4-Hexadecylphenyl)diazenyl]aniline (AZO-2) : Forms stable LB films with liquid crystalline properties due to long alkyl chains .
  • 4-[(4-Methoxyphenyl)diazenyl]aniline : Serves as a precursor for cationic surfactants and Schiff base complexes .

Structural and Electronic Effects

  • Electron-Withdrawing Groups (–Cl, –NO₂): Increase thermal stability and redox activity, making these compounds suitable for electrochemical applications .
  • Electron-Donating Groups (–OCH₃, –OH) : Enhance solubility in polar solvents and optical properties (e.g., fluorescence) .

Properties

CAS No.

2298-16-0

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]aniline

InChI

InChI=1S/C12H10ClN3/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,14H2

InChI Key

ZLPGRYNWNGGMFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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